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Compound of Interest

Compound Name: 2,2'-Methylenedianiline

Cat. No.: B1346816 Get Quote

An in-depth analysis of the spectroscopic data and experimental methodologies for the

characterization of 2,2'-diaminodiphenylmethane, a key chemical intermediate.

This technical guide provides a comprehensive overview of the spectroscopic properties of

2,2'-diaminodiphenylmethane (CAS No. 6582-52-1), also known as 2,2'-methylenedianiline.

The information presented is intended for researchers, scientists, and professionals in the

fields of chemical synthesis, materials science, and drug development who utilize this

compound in their work. This document compiles essential spectroscopic data, details the

experimental protocols for their acquisition, and illustrates a generalized workflow for

spectroscopic analysis.

Compound Identification
Property Value Source

Chemical Name 2,2'-Diaminodiphenylmethane

Synonyms 2,2'-Methylenedianiline [1][2]

CAS Number 6582-52-1 [1][2]

Molecular Formula C₁₃H₁₄N₂ [1][2]

Molecular Weight 198.26 g/mol [1][2]

Spectroscopic Data
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A thorough search of publicly available spectral databases, including the Spectral Database for

Organic Compounds (SDBS) and the NIST Chemistry WebBook, did not yield specific

experimental spectra for 2,2'-diaminodiphenylmethane. The NIST database indicates that some

data may be available through a subscription service.[1] However, based on the known

spectroscopy of analogous aromatic amines, the expected spectral characteristics can be

predicted and are outlined below for when experimental data is acquired.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. For 2,2'-diaminodiphenylmethane, a primary aromatic amine, the IR spectrum is

expected to exhibit characteristic absorption bands.

Wavenumber (cm⁻¹) Vibration Mode Expected Intensity

3500-3300
N-H Stretch (asymmetric and

symmetric)
Medium

3100-3000 Aromatic C-H Stretch Medium to Weak

2950-2850 Aliphatic C-H Stretch (CH₂) Medium to Weak

1650-1580 N-H Bend (Scissoring) Medium

1600-1450 Aromatic C=C Stretch Medium to Strong

1335-1250 Aromatic C-N Stretch Strong

910-665 N-H Wag Strong, Broad

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

The proton NMR spectrum of 2,2'-diaminodiphenylmethane will show distinct signals for the

aromatic protons, the amine protons, and the methylene bridge protons. The chemical shifts (δ)

are influenced by the electron-donating amino groups and the aromatic rings.
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.2 - 6.5 Multiplet 8H
Aromatic Protons (Ar-

H)

~ 3.8 - 3.6 Singlet 2H
Methylene Protons (-

CH₂-)

~ 3.5 - 3.0 Broad Singlet 4H Amine Protons (-NH₂)

Note: The chemical shift of the amine protons can vary depending on the solvent and

concentration due to hydrogen bonding.

The carbon-13 NMR spectrum will reveal the number of chemically distinct carbon

environments in the molecule. Due to the symmetry of the 2,2'-isomer, fewer than 13 signals

may be observed if some carbons are chemically equivalent.

Chemical Shift (δ, ppm) Carbon Type

~ 145 - 140 Aromatic C-N

~ 130 - 115 Aromatic C-H and C-C

~ 40 - 35 Methylene Carbon (-CH₂-)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2,2'-diaminodiphenylmethane, electron ionization (EI) would likely be used.
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m/z Interpretation

198 Molecular Ion (M⁺)

197 [M-H]⁺

182 [M-NH₂]⁺

106 [C₇H₈N]⁺ (cleavage of the methylene bridge)

92 [C₆H₆N]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the

spectroscopic data for aromatic amines like 2,2'-diaminodiphenylmethane.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.

Methodology:

Sample Preparation: A small amount of solid 2,2'-diaminodiphenylmethane is finely ground

with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed

into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast

from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr

pellet/salt plate) is recorded. The sample is then placed in the spectrometer's beam path,

and the sample spectrum is acquired. The instrument typically scans over the range of 4000

to 400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

Sample Preparation: Approximately 5-10 mg of 2,2'-diaminodiphenylmethane is dissolved in

about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆,

DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be

added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. The sample

is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. A

standard one-pulse experiment is typically used to acquire the ¹H spectrum.

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A

proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing

C-H coupling, resulting in a single peak for each unique carbon atom.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to

produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced

to the internal standard.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction: A dilute solution of 2,2'-diaminodiphenylmethane in a volatile organic

solvent (e.g., methanol or acetonitrile) is prepared. The sample can be introduced into the

mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS).

Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable

compounds like aromatic amines. In EI, the sample is bombarded with a high-energy
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electron beam, causing the molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2,2'-diaminodiphenylmethane.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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